Xemilofiban acid
CAS No.: 149193-61-3
Cat. No.: VC1827744
Molecular Formula: C16H18N4O4
Molecular Weight: 330.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 149193-61-3 |
|---|---|
| Molecular Formula | C16H18N4O4 |
| Molecular Weight | 330.34 g/mol |
| IUPAC Name | (3S)-3-[[4-(4-carbamimidoylanilino)-4-oxobutanoyl]amino]pent-4-ynoic acid |
| Standard InChI | InChI=1S/C16H18N4O4/c1-2-11(9-15(23)24)19-13(21)7-8-14(22)20-12-5-3-10(4-6-12)16(17)18/h1,3-6,11H,7-9H2,(H3,17,18)(H,19,21)(H,20,22)(H,23,24)/t11-/m1/s1 |
| Standard InChI Key | OUZLOTRPGMFLPN-LLVKDONJSA-N |
| Isomeric SMILES | C#C[C@H](CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N |
| SMILES | C#CC(CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N |
| Canonical SMILES | C#CC(CC(=O)O)NC(=O)CCC(=O)NC1=CC=C(C=C1)C(=N)N |
Introduction
Chemical Structure and Properties
Xemilofiban acid, also known as SC-54701 or SC-54701A, is the active metabolite formed after oral administration of xemilofiban (SC-54684), a prodrug designed to enhance bioavailability. The compound possesses specific structural characteristics that contribute to its pharmacological activity.
Molecular Composition and Identifiers
Xemilofiban acid is characterized by the molecular formula C16H18N4O4 with a molecular weight of 330.3385 g/mol . The compound features a single defined stereocenter with absolute stereochemistry and can be represented by several chemical identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O4 |
| Molecular Weight | 330.3385 g/mol |
| SMILES | NC(=N)C1=CC=C(NC(=O)CCC(=O)NC@@HC#C)C=C1 |
| InChIKey | OUZLOTRPGMFLPN-LLVKDONJSA-N |
| Defined Stereocenters | 1 / 1 |
| Charge | 0 |
| Optical Activity | Unspecified |
The compound differs from its parent molecule xemilofiban (C18H22N4O4, MW: 358.3917 g/mol) by the hydrolysis of an ethyl ester group . This chemical transformation occurs in vivo and is critical for converting the orally administered prodrug into its pharmacologically active form.
Pharmacological Mechanism and Activity
Mechanism of Action
Xemilofiban acid functions as a potent glycoprotein IIb/IIIa receptor antagonist. This receptor, found on the surface of platelets, plays a pivotal role in platelet aggregation by mediating the binding of fibrinogen and von Willebrand factor to activated platelets . By specifically inhibiting this receptor, xemilofiban acid effectively blocks the final common pathway for platelet aggregation, regardless of the initial activating stimulus.
The compound belongs to a class of non-peptide mimetics based on the amino acid sequence arginine-glycine-aspartic acid (RGD), which is recognized by the glycoprotein IIb/IIIa receptor . This structural mimicry allows the molecule to competitively inhibit fibrinogen binding, thereby preventing platelet-platelet interactions necessary for thrombus formation.
Pharmacodynamic Profile
The pharmacodynamic efficacy of xemilofiban acid has been extensively characterized through its ability to inhibit platelet aggregation in response to various agonists. Clinical studies have demonstrated dose-dependent inhibition of platelet aggregation in response to adenosine diphosphate (ADP), collagen, and thrombin receptor activating peptide (TRAP) .
Table 2 shows the comparative effect of different doses of xemilofiban on platelet aggregation in clinical studies:
| Agonist | Time Point | Placebo (% Inhibition) | Xemilofiban 15 mg (% Inhibition) | Xemilofiban 20 mg (% Inhibition) |
|---|---|---|---|---|
| 20 μmol ADP | Day 1, Hour 4 (Peak) | 16 | 61 | 73 |
| 20 μmol ADP | Day 14, Predose (trough) | 29 | 50 | 58 |
| 20 μmol ADP | Day 14, Hour 4 (peak) | 40 | 77 | 87 |
| 20 μmol ADP | Day 28, Predose (trough) | 31 | 43 | 51 |
| 20 μmol ADP | Day 28, Hour 4 (peak) | 37 | 76 | 86 |
| 4 μg/mL Collagen | Day 1, Hour 4 (Peak) | 42 | 79 | 81 |
| 4 μg/mL Collagen | Day 28, Hour 4 (peak) | 57 | 83 | 93 |
The data demonstrates that xemilofiban produces substantial inhibition of platelet aggregation that is significantly greater than placebo. At higher doses (20 mg), inhibition of platelet aggregation frequently exceeded 80%, particularly at peak plasma concentrations . The pharmacodynamic effect correlates with plasma concentrations of xemilofiban acid, with patients having higher plasma levels showing greater inhibition of platelet aggregation .
Pharmacokinetic Characteristics
After oral administration of xemilofiban, rapid metabolism occurs to form the active moiety xemilofiban acid. In clinical studies, plasma concentrations of xemilofiban acid reached 67±45 ng/mL at 2 hours after initial dosing, with peak levels of 92±44 ng/mL occurring at approximately 6 hours post-dose .
During long-term administration, predose sampling at follow-up visits (12-14 hours after the evening dose) revealed that approximately 59% of patients had plasma concentrations below 20 ng/mL, which may represent subtherapeutic levels . This pharmacokinetic profile suggests challenges in maintaining consistent therapeutic concentrations with twice or thrice daily dosing regimens, potentially necessitating more frequent administration for optimal antiplatelet effect.
Preclinical Research Findings
Animal Models of Thrombosis
Preclinical evaluation of xemilofiban was conducted in canine models of arterial thrombosis to assess its antithrombotic efficacy. In one key study, conscious dogs were treated with various doses of xemilofiban (1.25-6 mg/kg) alone or in combination with aspirin before being subjected to electrolytic injury in the left circumflex coronary artery .
The results demonstrated that xemilofiban at doses ≥2.5 mg/kg significantly reduced the incidence of thrombosis compared to placebo. These doses also significantly increased the time to occlusion, inhibited ex vivo platelet aggregation by >90%, and prevented or reduced cyclic flow variations (CFVs) .
An important finding was that a combination of a lower dose of xemilofiban (1.25 mg/kg) with high-dose aspirin (162 mg) produced similar antithrombotic effects to higher doses of xemilofiban alone, suggesting a potential synergistic interaction between these agents . This synergy could have important clinical implications for reducing the required dose of xemilofiban while maintaining antithrombotic efficacy.
In Vitro Platelet Studies
In vitro experiments evaluated the effect of xemilofiban acid on platelet aggregation in response to various agonists. When platelet-rich plasma was treated with 50 ng/mL of SC-54701B (the trifluoroacetate salt of xemilofiban acid), significant inhibition of platelet aggregation was observed in response to multiple agonists including ADP, collagen, arachidonic acid, and the thromboxane mimetic U46619 .
The combination of xemilofiban acid with aspirin demonstrated enhanced inhibition compared to either agent alone, providing further evidence for potential synergistic effects that could be leveraged in clinical applications .
Clinical Development and Trials
Phase I and II Studies
Early clinical evaluation of xemilofiban focused on assessing its safety, pharmacokinetics, and pharmacodynamic effects in healthy volunteers and patients with cardiovascular disease. These studies established the dose-response relationship and confirmed the ability of the compound to effectively inhibit platelet aggregation in humans .
In one early study involving patients with unstable angina undergoing percutaneous coronary interventions, patients were randomized to receive either xemilofiban (20-25 mg three times daily) or placebo for up to one month . This study aimed to evaluate the safety and tolerability of xemilofiban, with a secondary objective of assessing the pharmacodynamic response after extended therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume